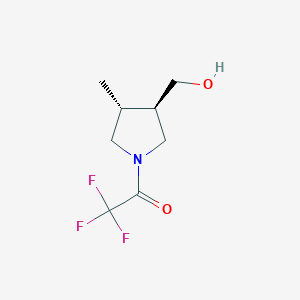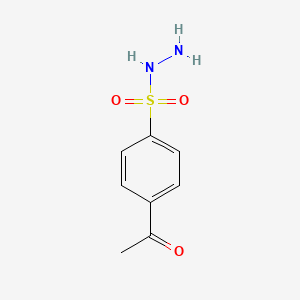![molecular formula C8H4F3NO B12867990 2-(Difluoromethyl)-5-fluorobenzo[d]oxazole](/img/structure/B12867990.png)
2-(Difluoromethyl)-5-fluorobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-5-fluorobenzo[d]oxazole is a heterocyclic compound that contains both fluorine and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable target for synthetic chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-fluorobenzo[d]oxazole typically involves the introduction of difluoromethyl and fluorine groups onto an oxazole ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-5-fluorobenzoic acid with difluoromethyl ketone in the presence of a dehydrating agent can yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-5-fluorobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the substituents.
Substitution: Halogen substitution reactions are common, where the fluorine atoms can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of halogenated oxazoles .
Applications De Recherche Scientifique
2-(Difluoromethyl)-5-fluorobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new pharmaceuticals.
Industry: The compound is used in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-5-fluorobenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, thereby affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Difluoromethyl)benzoxazole: Lacks the additional fluorine atom, which may affect its biological activity.
5-Fluorobenzoxazole: Contains only one fluorine atom, leading to different chemical properties.
2-(Trifluoromethyl)benzoxazole: The trifluoromethyl group provides different steric and electronic effects compared to the difluoromethyl group.
Uniqueness
2-(Difluoromethyl)-5-fluorobenzo[d]oxazole is unique due to the presence of both difluoromethyl and fluorine groups, which confer enhanced stability and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H4F3NO |
|---|---|
Poids moléculaire |
187.12 g/mol |
Nom IUPAC |
2-(difluoromethyl)-5-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F3NO/c9-4-1-2-6-5(3-4)12-8(13-6)7(10)11/h1-3,7H |
Clé InChI |
RCXKNLWNPOXWBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)N=C(O2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-7-ethylbenzo[d]oxazole](/img/structure/B12867920.png)
![3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B12867936.png)
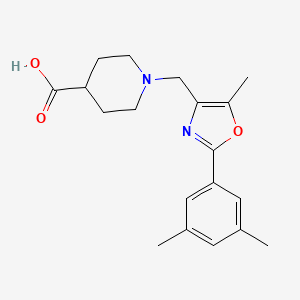
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12867948.png)
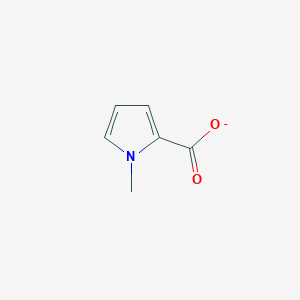


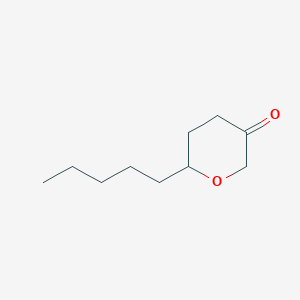
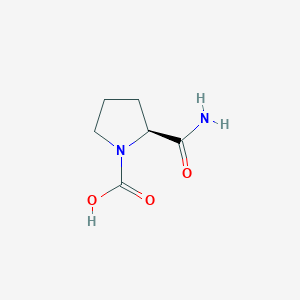
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)
![(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)
